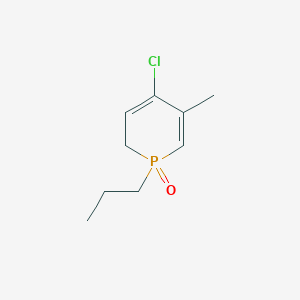
1,3-Dimethoxy-5-nonadecylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-5-nonadecylbenzene: is an organic compound with the molecular formula C27H48O2 It is a derivative of benzene, where two methoxy groups are attached to the first and third carbon atoms, and a long nonadecyl chain is attached to the fifth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-nonadecylbenzene can be synthesized through a multi-step process involving the alkylation of 1,3-dimethoxybenzene with a nonadecyl halide. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3-dimethoxybenzene, followed by the addition of the nonadecyl halide under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethoxy-5-nonadecylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of nitro, halogen, or sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogen, or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-5-nonadecylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 1,3-dimethoxy-5-nonadecylbenzene involves its interaction with various molecular targets and pathways. The methoxy groups and the long nonadecyl chain contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane fluidity and protein function, potentially resulting in biological effects such as anti-inflammatory or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethoxybenzene: Lacks the long nonadecyl chain, making it less lipophilic and less likely to interact with lipid membranes.
1,4-Dimethoxybenzene: Has methoxy groups at the first and fourth positions, leading to different chemical reactivity and biological activity.
1,2-Dimethoxybenzene: Has methoxy groups at the first and second positions, resulting in different steric and electronic effects.
Uniqueness: 1,3-Dimethoxy-5-nonadecylbenzene is unique due to the presence of the long nonadecyl chain, which significantly enhances its lipophilicity and potential interactions with lipid membranes and proteins. This structural feature distinguishes it from other dimethoxybenzene derivatives and contributes to its unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
96215-83-7 |
|---|---|
Molekularformel |
C27H48O2 |
Molekulargewicht |
404.7 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-nonadecylbenzene |
InChI |
InChI=1S/C27H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-22-26(28-2)24-27(23-25)29-3/h22-24H,4-21H2,1-3H3 |
InChI-Schlüssel |
KAZMFRNXHYCSAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
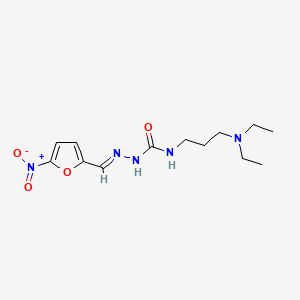
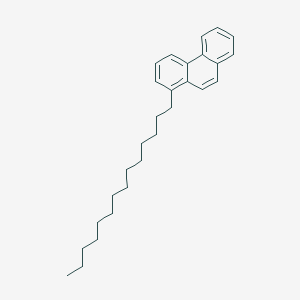

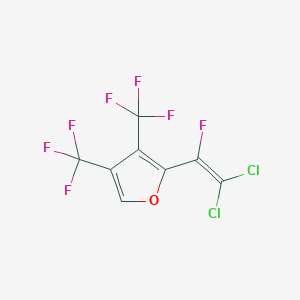
![1,1'-[(2E)-2-[(2,6-Dichlorophenyl)imino]-4-(hydroxymethyl)imidazolidine-1,3-diyl]di(ethan-1-one)](/img/structure/B14338838.png)
![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)
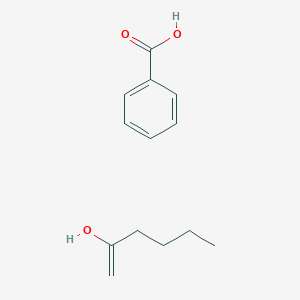
![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
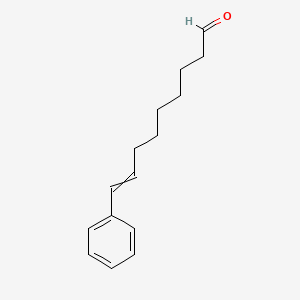
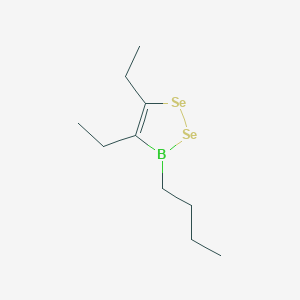
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
